molecular formula C7H18ClN2O4P B12941729 (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid

(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid

Cat. No.: B12941729
M. Wt: 260.65 g/mol
InChI Key: PNMXYZFTSIITQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid involves multiple steps. One common synthetic route includes the reaction of 2-chloroethylamine with 3-hydroxypropylamine in the presence of phosphoramidic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Chemical Reactions Analysis

(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphoric acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The molecular targets and pathways involved include DNA alkylation and protein modification, which can disrupt cellular functions .

Comparison with Similar Compounds

(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid can be compared with other similar compounds, such as:

    Cyclophosphamide: The parent compound from which it is derived.

    Ifosfamide: Another chemotherapeutic agent with a similar structure.

    Melphalan: A related alkylating agent used in cancer treatment.

The uniqueness of this compound lies in its specific structural properties and its role as an impurity in cyclophosphamide, which necessitates its study for ensuring drug safety and efficacy .

Properties

Molecular Formula

C7H18ClN2O4P

Molecular Weight

260.65 g/mol

IUPAC Name

[2-chloroethyl-[2-(3-hydroxypropylamino)ethyl]amino]phosphonic acid

InChI

InChI=1S/C7H18ClN2O4P/c8-2-5-10(15(12,13)14)6-4-9-3-1-7-11/h9,11H,1-7H2,(H2,12,13,14)

InChI Key

PNMXYZFTSIITQB-UHFFFAOYSA-N

Canonical SMILES

C(CNCCN(CCCl)P(=O)(O)O)CO

Origin of Product

United States

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